molecular formula C6H11Na2O9P B14105271 L-Fucose-1-phosphatedisodiumsalt

L-Fucose-1-phosphatedisodiumsalt

Cat. No.: B14105271
M. Wt: 304.10 g/mol
InChI Key: JQKUFGHFOLJBBD-UHFFFAOYSA-L
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Description

L-Fucose-1-phosphate disodium salt is a chemical compound with the molecular formula C6H11Na2O8P. It is a derivative of L-fucose, a hexose deoxy sugar that is commonly found in various biological systems. L-Fucose-1-phosphate disodium salt plays a significant role in various biochemical processes, including glycosylation, which is essential for cell-cell recognition and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Fucose-1-phosphate disodium salt can be synthesized through enzymatic methods. One common approach involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase (FKP), which catalyze the phosphorylation of L-fucose to produce L-Fucose-1-phosphate . This enzymatic method is preferred due to its high specificity and efficiency.

Industrial Production Methods

Industrial production of L-Fucose-1-phosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of L-Fucose-1-phosphate from simple sugars like mannose . The fermentation process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Fucose-1-phosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form different glycosidic bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Fucose-1-phosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

L-Fucose-1-phosphate disodium salt exerts its effects primarily through its involvement in glycosylation pathways. It serves as a substrate for glycosyltransferases, which transfer fucose residues to target molecules, forming fucosylated glycans. These glycans are involved in various cellular processes, including cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Fucose-1-phosphate disodium salt is unique due to its specific role in glycosylation and its high efficiency as a substrate for glycosyltransferases. Its disodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds.

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate

InChI

InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2

InChI Key

JQKUFGHFOLJBBD-UHFFFAOYSA-L

Canonical SMILES

CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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